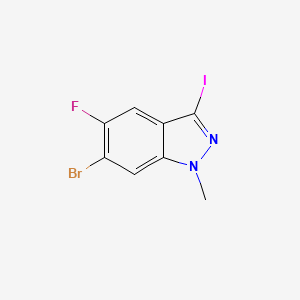

6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-5-fluoro-3-iodo-1-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFIN2/c1-13-7-3-5(9)6(10)2-4(7)8(11)12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDXOAYJXFGPUCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=N1)I)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101255772 | |

| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286734-96-0 | |

| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286734-96-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101255772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole: A Key Building Block for Advanced Drug Discovery

For distribution to: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 6-bromo-5-fluoro-3-iodo-1-methyl-1H-indazole, a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, a proposed multi-step synthesis with mechanistic considerations, its strategic applications in the development of targeted therapeutics, and essential safety and handling protocols.

Core Compound Identity and Physicochemical Properties

This compound is a synthetic, solid, white compound valued for its unique substitution pattern, which offers multiple points for diversification in drug design.[1] The presence of three distinct halogens (F, Br, I) at specific positions on the indazole scaffold allows for selective, differential reactivity in cross-coupling reactions, making it a versatile intermediate.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

| CAS Number | 1286734-96-0 | [2] |

| Molecular Formula | C₈H₅BrFIN₂ | [2] |

| Molecular Weight | 354.95 g/mol | [2] |

| Appearance | White solid | [2] |

| Purity | ≥95% (typical) | [2] |

| Storage | Sealed in a dry, dark place at room temperature. | [3] |

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The overall strategy involves the formation of the indazole ring system, followed by regioselective iodination and subsequent N-methylation.

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Bromo-5-fluoro-1H-indazole

This initial step involves a classical indazole synthesis from an appropriately substituted aniline. The diazotization of 4-bromo-5-fluoro-2-methylaniline, followed by an intramolecular cyclization, is a common and effective method for forming the indazole core.[4]

-

Diazotization: Dissolve 4-bromo-5-fluoro-2-methylaniline in an acidic medium (e.g., HCl). Cool the solution to 0-5°C.

-

Add a solution of sodium nitrite (NaNO₂) dropwise, maintaining the low temperature to form the diazonium salt.

-

Cyclization: The intermediate diazonium salt is then subjected to conditions that promote cyclization to the indazole ring. This can often be achieved by careful neutralization or by specific reagents that facilitate ring closure.

-

Work-up and Purification: The reaction mixture is worked up by extraction and purified by column chromatography to yield 6-bromo-5-fluoro-1H-indazole.

Step 2: Synthesis of 6-Bromo-5-fluoro-3-iodo-1H-indazole

The C3 position of the indazole ring is known to be susceptible to electrophilic substitution, particularly iodination.[6]

-

Reaction Setup: To a solution of 6-bromo-5-fluoro-1H-indazole in a polar aprotic solvent like N,N-dimethylformamide (DMF), add a base such as potassium hydroxide (KOH).

-

Iodination: Add a solution of iodine (I₂) in DMF dropwise to the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is quenched, typically with an aqueous solution of sodium thiosulfate to remove excess iodine. The product is then extracted and purified, often by recrystallization or column chromatography, to give 6-bromo-5-fluoro-3-iodo-1H-indazole.

Step 3: Synthesis of this compound

The final step is the N-methylation of the indazole ring. The 1H-indazole exists in tautomeric forms, and methylation can potentially occur at the N1 or N2 position. The N1-methyl isomer is generally the more thermodynamically stable product.[7]

-

Deprotonation: Dissolve 6-bromo-5-fluoro-3-iodo-1H-indazole in a solvent such as DMF. Add a suitable base (e.g., potassium carbonate or sodium hydride) to deprotonate the indazole nitrogen.

-

Methylation: Add a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I), to the reaction mixture.

-

Work-up and Purification: After the reaction is complete, the mixture is worked up by aqueous extraction and the crude product is purified by column chromatography to afford the final compound, this compound.

Applications in Research and Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved anticancer drugs.[7] Halogenated indazoles, such as the title compound, are particularly valuable as they serve as versatile intermediates for generating libraries of compounds through various cross-coupling reactions.

Role as a Versatile Chemical Building Block

The key to the utility of this compound lies in the differential reactivity of its halogen substituents. The iodine atom at the C3 position is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings.[8] This allows for the selective introduction of aryl, heteroaryl, or alkynyl groups at this position. The bromine at the C6 position can then be used for a subsequent coupling reaction under different conditions, enabling the synthesis of complex, multi-substituted molecules. The fluorine atom at C5 provides an additional point of modulation, influencing the compound's electronic properties and metabolic stability.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. This compound - CAS:1286734-96-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 5. Buy 4-Bromo-6-fluoro-5-iodo-1H-indazole (EVT-14040281) [evitachem.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 8. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

Abstract

This technical guide provides a comprehensive overview of the known and anticipated physicochemical properties of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole (CAS Number: 1286734-96-0). As a substituted indazole, this compound is of significant interest to researchers in medicinal chemistry and drug development due to the established biological activities of the indazole scaffold. This document consolidates available data, outlines a plausible synthetic pathway, and provides detailed, field-proven experimental protocols for the determination of its key physicochemical and spectroscopic characteristics. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of indazole have been investigated for their potential as anti-inflammatory, anti-tumor, and anti-HIV agents.[1] The strategic placement of various substituents on the indazole ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn can modulate its interaction with biological targets.

This compound is a highly functionalized derivative, and its unique combination of halogen substituents—bromo, fluoro, and iodo—along with N-methylation, suggests its potential as a versatile intermediate for further chemical elaboration or as a candidate for biological screening. The presence of multiple halogens offers distinct opportunities for cross-coupling reactions, enabling the introduction of diverse functionalities to explore structure-activity relationships (SAR). This guide provides a detailed examination of its chemical and physical properties, which are fundamental to its application in research and development.

Core Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly accessible literature. The following table summarizes the available and theoretically derived properties for this compound.

| Property | Value / Information | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 1286734-96-0 | [2][3][4] |

| Molecular Formula | C₈H₅BrFIN₂ | [2] |

| Molecular Weight | 354.95 g/mol | [2] |

| Physical Form | White solid | [2] |

| Melting Point | Not explicitly reported. An experimental protocol is provided in Section 4.1. | N/A |

| Boiling Point | Not explicitly reported. Due to its likely high melting point, decomposition may occur before boiling at atmospheric pressure. | N/A |

| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF. An experimental protocol for solubility determination is provided in Section 4.2. | N/A |

| Purity | Commercially available with ≥95% purity. | [2][3] |

Synthesis Pathway and Rationale

While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be constructed based on established indazole chemistry. A likely precursor would be 6-Bromo-5-fluoro-1H-indazole. The synthesis would then proceed through iodination and subsequent N-methylation.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Causality Behind Experimental Choices:

-

Step 1: Iodination: The C3 position of the indazole ring is susceptible to electrophilic substitution. Treatment of 6-Bromo-5-fluoro-1H-indazole with an iodinating agent such as molecular iodine (I₂) in the presence of a base (e.g., potassium hydroxide or sodium hydroxide) would introduce the iodo group at the desired position. The base is crucial for the deprotonation of the indazole nitrogen, which activates the ring towards electrophilic attack.

-

Step 2: N-Methylation: Following iodination, the N1 position of the indazole ring can be methylated. A common and effective method for N-alkylation is the use of dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I) in the presence of a base like potassium carbonate or sodium hydride in an aprotic polar solvent such as dimethylformamide (DMF). The base deprotonates the remaining N-H group, and the resulting anion acts as a nucleophile to attack the methylating agent.

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of this compound.

Determination of Melting Point

Rationale: The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure crystalline solid, while impurities tend to depress and broaden the melting range.

Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of the crystalline solid.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.[5]

-

Validation: Repeat the measurement at least twice with fresh samples. Consistent results validate the obtained melting range.

Solubility Profile Determination

Rationale: Understanding the solubility of a compound is essential for its handling, formulation, and application in various assays. A systematic approach using a range of solvents provides a comprehensive solubility profile.

Methodology:

-

Solvent Selection: Prepare a panel of solvents with varying polarities, including water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, and dimethyl sulfoxide (DMSO).

-

Sample Preparation: Weigh approximately 10 mg of the compound into separate, labeled vials for each solvent.

-

Solvent Addition: Add 1 mL of the respective solvent to each vial.

-

Mixing: Agitate the vials vigorously (e.g., using a vortex mixer) for 1-2 minutes at a controlled temperature (typically room temperature, ~25 °C).

-

Observation: Visually inspect each vial for the complete dissolution of the solid.

-

Classification:

-

Soluble: No solid particles are visible.

-

Partially Soluble: Some solid remains, but a significant portion has dissolved.

-

Insoluble: The solid appears largely unchanged.

-

-

Quantitative Analysis (Optional): For more precise measurements, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Spectroscopic Characterization Protocols

Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR reveals the electronic environment and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7] Ensure the sample is fully dissolved; if not, filter the solution.

-

Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum. Key parameters to analyze include chemical shift (δ), integration (relative number of protons), and multiplicity (splitting pattern).

-

¹³C NMR: Acquire the carbon spectrum. This will show a signal for each unique carbon atom.

-

2D NMR (Optional but Recommended): Experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to establish proton-proton and proton-carbon correlations, respectively, which are crucial for unambiguous structural assignment.

-

-

Data Analysis: Interpret the spectra to assign the observed signals to the specific protons and carbons in the molecular structure.

Mass Spectrometry (MS)

Rationale: Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 100 µg/mL to 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[8]

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Data Acquisition: Acquire the mass spectrum. The most important signal to identify is the molecular ion peak ([M+H]⁺ or [M]⁺˙), which corresponds to the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): For an exact mass measurement, HRMS should be performed. This allows for the determination of the elemental composition and confirmation of the molecular formula.

-

Fragmentation Analysis (MS/MS): If necessary, tandem mass spectrometry can be used to induce fragmentation of the molecular ion, providing further structural information.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule based on the absorption of infrared radiation.

Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the most common and convenient method.

-

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., C-H, C=C, C-N, C-F, C-Br, C-I bonds).

Conclusion

This compound is a promising heterocyclic compound with significant potential in the field of drug discovery and synthetic chemistry. While comprehensive experimental data on its physicochemical properties are currently limited, this guide provides a solid foundation by consolidating available information, proposing a logical synthetic strategy, and offering detailed, actionable protocols for its complete characterization. The methodologies outlined herein are designed to be robust and self-validating, empowering researchers to generate the necessary data to advance their scientific endeavors with this versatile molecule.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

- Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(21), 6649.

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

University of Oxford Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

Sources

- 1. 1286734-96-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. 1286734-96-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. parchem.com [parchem.com]

- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Introduction: The Significance of Halogenated Indazoles in Modern Drug Discovery

An In-Depth Technical Guide to the Structural Elucidation of 6-Bromo-5-fluoro-3-iodo-1-methyl-1H-indazole

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] The strategic introduction of halogen atoms onto this scaffold is a cornerstone of modern drug design. Halogens can profoundly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to protein targets.[2]

The specific molecule of interest, this compound, presents a compelling case study in structural elucidation. With four different substituents, including three distinct halogens, on the indazole core, its unambiguous characterization demands a multi-faceted analytical approach. The precise placement of each substituent is critical, as even minor positional changes can drastically alter biological function. This guide provides a comprehensive, field-proven methodology for the synthesis and definitive structural confirmation of this complex heterocyclic compound, intended for researchers and professionals in synthetic chemistry and drug development.

Section 1: Synthesis and Rationale

The first step in elucidating a molecule's structure is understanding its synthesis. The chosen synthetic route provides strong inferential evidence for the final structure. The target molecule is accessible via N-methylation of a commercially available precursor.

Synthetic Pathway: N-Methylation

The most direct route involves the alkylation of the indazole nitrogen of 6-bromo-3-iodo-1H-indazole. The use of a base like potassium hydroxide (KOH) deprotonates the indazole N-H, forming an indazolide anion. This nucleophilic anion then readily attacks an electrophilic methyl source, such as dimethyl sulfate, to yield the N-1 methylated product.[3] The 1H-tautomer of indazole is generally more stable, and alkylation typically favors substitution at the N-1 position.[1][4]

Caption: Synthetic route to the target compound via N-methylation.

Experimental Protocol: Synthesis

Materials:

-

6-bromo-3-iodo-1H-indazole

-

Potassium hydroxide (KOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-bromo-3-iodo-1H-indazole in anhydrous DMF in a round-bottom flask.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add powdered potassium hydroxide to the stirred solution. Continue stirring at 0°C for approximately 5-10 minutes to ensure complete formation of the indazolide anion.[3]

-

Add dimethyl sulfate dropwise to the reaction mixture, maintaining the temperature between 0°C and 20°C.

-

Allow the reaction to stir for 15-30 minutes, monitoring progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, quench the reaction by carefully adding cold water.

-

Extract the product into an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the pure this compound.

Section 2: Mass Spectrometry (MS) - The First Proof

Mass spectrometry provides the foundational data for any structural elucidation: the molecular weight and elemental formula. For a molecule containing multiple halogens, the isotopic pattern is a highly specific fingerprint.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. The calculated exact mass for C₈H₅BrFIN₂ provides a precise target for verification.

| Parameter | Value | Source |

| CAS Number | 1286734-96-0 | [5] |

| Molecular Formula | C₈H₅BrFIN₂ | [5] |

| Molecular Weight | 354.95 g/mol | [5] |

| Calculated Exact Mass | 354.8695 (for ⁷⁹Br) | (Calculated) |

The presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern of nearly equal intensity, which is a definitive marker for a monobrominated compound.

Fragmentation Analysis

Electron Ionization (EI) or Electrospray Ionization (ESI) with fragmentation can provide clues to the molecule's structure. Key fragmentations might include the loss of the methyl group, iodine, or bromine atoms.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution. A combination of 1D and 2D NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming substituent positions and connectivity.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

1D Spectra Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F NMR spectra.

-

2D Spectra Acquisition: Acquire two-dimensional correlation spectra, including COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation). These 2D techniques are crucial for assigning the quaternary carbons and confirming the overall structure.[6][7][8]

Predicted NMR Data and Interpretation

The following table summarizes the predicted ¹H, ¹³C, and ¹⁹F NMR data. The rationale for these predictions is explained below.

| Nucleus | Position | Predicted Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale & Key Correlations |

| ¹H | N-CH₃ | ~3.9 - 4.2 | s | - | Singlet, typical for N-methyl on a heteroaromatic ring. HMBC to C-3a, C-7a. |

| H-4 | ~7.5 - 7.8 | d | ³J(H,F) ≈ 7-9 | Doublet due to coupling with ¹⁹F. HMBC to C-3, C-5, C-6, C-7a. | |

| H-7 | ~7.8 - 8.1 | s | - | Singlet (or very small coupling). HMBC to C-5, C-6, C-7a. | |

| ¹³C | N-CH₃ | ~35 - 40 | - | - | Aliphatic carbon. HSQC to N-CH₃ protons. |

| C-3 | ~90 - 100 | - | - | Shielded by iodo group. HMBC from H-4. | |

| C-3a | ~140 - 145 | - | - | Quaternary carbon. HMBC from N-CH₃ and H-4 protons. | |

| C-4 | ~115 - 120 | d | ²J(C,F) ≈ 20-25 | HSQC to H-4. Shows coupling to fluorine. | |

| C-5 | ~155 - 160 | d | ¹J(C,F) ≈ 240-260 | Directly attached to fluorine, large coupling constant. HMBC from H-4, H-7. | |

| C-6 | ~110 - 115 | d | ³J(C,F) ≈ 3-5 | Attached to bromine. Shows small coupling to fluorine. HMBC from H-4, H-7. | |

| C-7 | ~125 - 130 | - | - | HSQC to H-7. | |

| C-7a | ~138 - 142 | - | - | Quaternary carbon. HMBC from N-CH₃, H-4, H-7 protons. | |

| ¹⁹F | F-5 | ~ -110 to -125 | d | ³J(F,H) ≈ 7-9 | Doublet due to coupling with H-4. |

Expert Rationale:

-

¹H NMR: The indazole core has two remaining aromatic protons. The proton at C-4 will be split into a doublet by the adjacent fluorine at C-5. The proton at C-7 is expected to be a singlet, as four-bond coupling to H-4 is typically negligible. The N-methyl group will appear as a distinct singlet in the aliphatic region.

-

¹³C NMR: The positions of the halogenated carbons are key identifiers. The carbon bearing the iodine (C-3) will be significantly shielded. Conversely, the carbon attached to the highly electronegative fluorine (C-5) will be deshielded and exhibit a very large one-bond C-F coupling constant (¹JCF), which is unmistakable.[4] The carbon attached to bromine (C-6) will also be shielded relative to an unsubstituted carbon.

-

HMBC - The Final Confirmation: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the ultimate tool for piecing the puzzle together. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The following correlations are critical for unambiguous proof of the structure:

-

The N-CH₃ protons must show a correlation to the bridgehead carbons C-3a and C-7a , confirming the methyl group is on the nitrogen and part of the ring system.

-

H-4 must show correlations to C-5 and C-6 , confirming their adjacency. It should also correlate to C-3 and the bridgehead C-7a .

-

H-7 must show correlations to C-5 , C-6 , and the bridgehead C-7a . The observation of these specific long-range couplings leaves no room for doubt about the placement of the substituents.

-

Caption: Key 2- and 3-bond ¹H-¹³C HMBC correlations.

Section 4: X-ray Crystallography - The Ultimate Arbiter

While NMR provides a definitive structure in solution, single-crystal X-ray diffraction provides an absolute, three-dimensional structure in the solid state.[9][10] It serves as the gold standard for structural proof, resolving any residual ambiguities and providing precise data on bond lengths, bond angles, and intermolecular interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow high-quality single crystals of the compound. This is often the most challenging step and requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).[10]

-

Data Collection: Mount a suitable crystal on a diffractometer. The crystal is irradiated with a focused beam of X-rays and rotated, and the resulting diffraction patterns are recorded on a detector.[10]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is solved using computational methods to generate an electron density map, from which atomic positions are determined. The model is then refined to achieve the best fit between the calculated and observed diffraction data.[10]

The resulting crystal structure would provide the ultimate confirmation of the atomic connectivity and regiochemistry of this compound.

Conclusion

The structural elucidation of a complex molecule like this compound is a systematic process that builds a case from multiple, corroborating pieces of analytical evidence. It begins with a logical synthetic route and is fundamentally established by High-Resolution Mass Spectrometry. The intricate details of atomic connectivity and substituent placement are then definitively mapped out using a suite of 1D and 2D NMR experiments, with HMBC serving as the crucial lynchpin. Finally, single-crystal X-ray crystallography can provide the ultimate, unambiguous confirmation. By following this multi-technique workflow, researchers can have the highest degree of confidence in their molecular structure, a non-negotiable prerequisite for advancing compounds in drug discovery and materials science.

References

-

Cerecetto, H., & Gacond, S. (2011). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(8), 867-882. Available at: [Link]

-

Schmid, R., et al. (2021). Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Molecules, 26(1), 1-13. Available at: [Link]

-

Yoshida, Y., et al. (2007). Supporting Information for [3+2] Cycloaddition of Arynes with Diazo Compounds. Angewandte Chemie International Edition, 46(2), 307-310. Available at: [Link]

-

Wang, C., et al. (2013). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Organic & Biomolecular Chemistry, 11(28), 4629-4632. Available at: [Link]

-

Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5695-5706. Available at: [Link]

-

Alarcón, S. H., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC, 87(9), 5695-5706. Available at: [Link]

-

Lee, S., et al. (2021). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. The Journal of Organic Chemistry, 86(6), 4845-4854. Available at: [Link]

-

Silva, M. M. C. (2010). Advanced NMR techniques for structural characterization of heterocyclic structures. e-LiS. Available at: [Link]

-

Begtrup, M., et al. (1993). ¹³C NMR of indazoles. Magnetic Resonance in Chemistry, 31(2), 154-168. Available at: [Link]

-

Wang, K., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. New Journal of Chemistry, 47(7), 3351-3355. Available at: [Link]

-

Minchev, S. K., et al. (2022). Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. Molbank, 2022(4), M1498. Available at: [Link]

-

Asiri, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Molecules, 28(5), 2320. Available at: [Link]

Sources

- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 3. 1H-Indazole, 6-bromo-3-iodo-1-methyl- synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of 1- and 2-Substituted Indazoles: A Strategic Guide for Researchers and Medicinal Chemists

An In-Depth Technical Guide

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3][4] Its unique physicochemical properties and ability to engage in key biological interactions have led to the development of several FDA-approved drugs, including the anti-cancer agents Pazopanib and Niraparib.[5][6][7][8] A critical challenge in the synthesis of indazole-based drug candidates is the regioselective functionalization of the two nitrogen atoms, leading to either 1-substituted (1H) or 2-substituted (2H) isomers. The position of this substituent profoundly influences the molecule's spatial arrangement and pharmacological activity.[9] This guide provides a comprehensive overview of robust and modern synthetic strategies for accessing both 1- and 2-substituted indazoles. It moves beyond simple procedural listings to explain the causality behind methodological choices, offering field-proven insights into controlling regioselectivity. Detailed protocols, comparative data tables, and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the technical knowledge to strategically design and execute the synthesis of target indazole derivatives.

Foundational Concepts: The Chemistry of the Indazole Core

Before delving into specific synthetic routes, it is crucial to understand the fundamental chemical nature of the indazole ring system.

Tautomerism and Stability

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[5][7][10] The 1H-tautomer is generally more thermodynamically stable than the 2H-form, making it the predominant species in solution and the solid state.[5][7] This inherent stability difference is a key factor influencing the outcome of many substitution reactions. Direct alkylation or arylation of an unsubstituted indazole often yields a mixture of N-1 and N-2 products, with the N-1 isomer typically favored under thermodynamic control.[11][12] Achieving high selectivity for the less stable N-2 isomer therefore requires carefully designed kinetic approaches or alternative de novo synthetic strategies.

General Synthetic Paradigms

The construction of substituted indazoles can be broadly divided into two strategic approaches. Understanding these paradigms allows a chemist to logically plan a synthetic route based on the final target structure and the availability of starting materials.

Caption: Core synthetic strategies for substituted indazoles.

-

Post-Functionalization of a Pre-formed Indazole Core: This common strategy involves the direct substitution onto an existing indazole ring, most frequently via N-alkylation or N-arylation. Its primary challenge lies in controlling the N-1 versus N-2 regioselectivity.

-

De Novo Synthesis (Ring Construction): This approach builds the indazole ring from acyclic or alternative cyclic precursors. It often provides unambiguous and excellent control over regioselectivity, as the position of the N-substituent is predetermined by the choice of starting materials.

Synthesis of 1-Substituted Indazoles

The thermodynamically favored 1H-indazole isomer is often more straightforward to synthesize selectively. Direct functionalization is the most common and practical approach.

Regioselective N-1 Alkylation

The direct alkylation of indazole typically yields a mixture of isomers. However, high N-1 selectivity can be achieved by carefully selecting the base and solvent. The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is a field-proven method for favoring N-1 substitution.[12][13][14]

Causality: NaH irreversibly deprotonates the indazole, forming the indazolide anion. In polar aprotic solvents, this anion is less tightly associated with the sodium counterion, leaving the more sterically accessible and electronically favorable N-1 position open to electrophilic attack by an alkyl halide.[12]

Experimental Protocol: N-1 Selective Alkylation of 3-Substituted Indazole[14]

-

Preparation: To a solution of the desired 1H-indazole (1.0 eq.) in anhydrous THF (0.1–0.2 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Anion Formation: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The evolution of H₂ gas should cease, indicating complete deprotonation.

-

Alkylation: Cool the mixture back to 0 °C and add the alkylating agent (e.g., alkyl bromide, 1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12–24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purification: Purify the crude product by silica gel column chromatography to isolate the N-1 alkylated indazole.

Regioselective N-1 Arylation

N-1 arylation is commonly achieved using transition-metal-catalyzed cross-coupling reactions. While classic copper-catalyzed Ullmann-type reactions are effective, they often require high temperatures and can suffer from poor regioselectivity.[15] Modern methods offer milder conditions and improved control.

A recently developed gold-catalyzed protocol using (MeDalphos)AuCl enables the highly regioselective N-1 arylation of indazoles with aryl iodides under mild conditions.[15]

Causality: The hemilabile (MeDalphos) ligand facilitates a Au(I)/Au(III) catalytic cycle. The specific ligand-metal combination appears to favor coordination and subsequent reductive elimination at the N-1 position, leading to excellent regioselectivity.[15]

| Method | Catalyst/Reagents | Temp. | Selectivity (N-1:N-2) | Scope | Reference |

| Ullmann Coupling | CuI, K₃PO₄, Ligand (optional) | 120-140 °C | Moderate to Good | Aryl Bromides/Iodides | [16] |

| Gold Catalysis | (MeDalphos)AuCl, AgSbF₆, K₃PO₄ | 80 °C | Excellent (>98:2) | Aryl Iodides | [15] |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 110 °C | Good to Excellent | Aryl Bromides/Triflates | N/A |

Table 1. Comparison of selected N-1 arylation methods.

Synthesis of 2-Substituted Indazoles

Accessing the thermodynamically less favored 2H-indazole isomer with high selectivity presents a greater synthetic challenge. While direct functionalization methods exist, de novo ring synthesis strategies are often more reliable and versatile.

Selective N-2 Alkylation via Trichloroacetimidates

A robust and general method for the direct and highly selective N-2 alkylation of indazoles employs alkyl 2,2,2-trichloroacetimidates as the alkylating agents, promoted by a catalytic amount of acid.[11] This method is notable for its broad scope, tolerating primary, secondary, and even tertiary alkyl groups, and its near-perfect N-2 selectivity.[11][17]

Causality: Under acidic conditions, the trichloroacetimidate is protonated, creating a highly reactive electrophile. Quantum mechanical studies suggest that while the 1H-indazole tautomer is more stable, the transition state energy for nucleophilic attack from the N-2 nitrogen of this tautomer is significantly lower than the corresponding attack from N-1, leading to kinetically controlled formation of the N-2 product.[17]

Caption: Workflow for selective N-2 alkylation.

De Novo Synthesis: The Davis-Beirut Reaction

The Davis-Beirut reaction is a powerful and versatile method for the unambiguous synthesis of 2H-indazoles.[18][19] It involves the condensation of an o-nitrobenzaldehyde with a primary amine, followed by an N-N bond-forming heterocyclization.[20][21] The reaction proceeds efficiently under both acidic and basic conditions.[18][20]

Mechanism: The key intermediate is an o-nitrosobenzylidine imine, formed in situ. This intermediate undergoes a concerted N,N-bond forming cyclization to yield the 2H-indazole product.[20] This method is inherently regioselective for the N-2 isomer because the new N-N bond forms between the nitrogen of the primary amine (which becomes N-2) and the nitrogen of the nitroso group (which becomes N-1).

Experimental Protocol: Davis-Beirut Synthesis of a 2-Aryl-2H-indazole[20]

-

Preparation: In a round-bottom flask, dissolve the o-nitrobenzaldehyde (1.0 eq.) and the desired primary amine (1.1 eq.) in ethanol (0.2 M).

-

Condensation & Cyclization: Add a catalytic amount of a base (e.g., a few drops of KOH solution) or acid (e.g., acetic acid).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-12 hours. Monitor the reaction by TLC or LC-MS. The reaction mixture typically develops a deep color.

-

Isolation: Upon completion, cool the mixture. The product may precipitate from the solution and can be collected by filtration. Alternatively, remove the solvent under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) or purify by silica gel column chromatography to yield the pure 2-substituted indazole.

De Novo Synthesis: Cadogan Reductive Cyclization

Another excellent one-pot method for regioselective 2H-indazole synthesis is the Cadogan reductive cyclization.[22][23] This procedure involves the condensation of an o-nitrobenzaldehyde with an amine (aromatic or aliphatic) to form an imine, which then undergoes reductive cyclization promoted by a phosphine reagent, typically tri-n-butylphosphine.[22][23]

Causality: The trialkylphosphine acts as an oxygen-atom acceptor, reducing the nitro group to a nitrene or nitrene-like species. This highly reactive intermediate immediately undergoes intramolecular cyclization onto the imine nitrogen, forming the N-N bond and yielding the 2H-indazole scaffold with high fidelity. The one-pot nature of this reaction makes it operationally simple and efficient.[23]

Modern Strategies: Transition-Metal-Catalyzed C-H Activation

Recent advances have established transition-metal-catalyzed C-H activation and annulation as a powerful tool for constructing functionalized indazoles.[24][25] These methods often use substrates like azobenzenes, which react with coupling partners in the presence of a catalyst (e.g., Rh(III), Co(III)) to form the indazole ring in a single step.[24][26]

For example, Rh(III)-catalyzed C–H bond functionalization of an azobenzene with an aldehyde leads to a cyclative capture process, efficiently assembling N-aryl-2H-indazoles.[24][26] These state-of-the-art methods offer high atom economy and provide access to complex indazole structures that might be difficult to obtain through classical routes.

Strategic Synthesis Selection

Choosing the optimal synthetic route depends on the desired substitution pattern, particularly at the N-1 vs. N-2 position. The following decision-making workflow can guide the synthetic chemist.

Caption: Decision workflow for selecting an indazole synthesis strategy.

Conclusion

The synthesis of 1- and 2-substituted indazoles is a mature field that continues to evolve with the advent of modern catalytic methods. While direct N-1 functionalization is often readily achieved through careful control of reaction conditions, the regioselective synthesis of N-2 isomers typically benefits from robust de novo ring-forming strategies like the Davis-Beirut reaction and Cadogan cyclization. For direct N-2 alkylation, the use of trichloroacetimidate electrophiles provides a highly selective and reliable alternative. By understanding the mechanistic principles behind these key transformations, medicinal chemists can make informed, strategic decisions to efficiently access the specific indazole isomers required for the discovery and development of next-generation therapeutics.

References

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Davis–Beirut reaction. Wikipedia. Available at: [Link]

-

Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. National Institutes of Health. Available at: [Link]

-

Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. PubMed. Available at: [Link]

-

Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization. PubMed. Available at: [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. ResearchGate. Available at: [Link]

-

Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. ResearchGate. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

-

Gold-Catalyzed Regioselective N-1 Arylation of Indazoles. ACS Publications. Available at: [Link]

-

Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. ACS Publications. Available at: [Link]

-

Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. PubMed. Available at: [Link]

-

Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. eScholarship. Available at: [Link]

-

Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

-

Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches. Bentham Science Publishers. Available at: [Link]

-

A ligand-free copper-catalyzed strategy to the N-arylation of indazole using aryl bromides. Taylor & Francis Online. Available at: [Link]

-

Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Available at: [Link]

-

Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal. Available at: [Link]

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. Available at: [Link]

-

Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journals. Available at: [Link]

-

Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

-

Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]

-

Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. ResearchGate. Available at: [Link]

-

Substrates used in the transition metal‐catalyzed synthesis of indazole. ResearchGate. Available at: [Link]

-

Synthesis of N‐arylated and 1,3‐biarylated indazoles. ResearchGate. Available at: [Link]

-

Catalysed N2-Selective Arylation of Benzotriazoles and Indazoles using Quinoid Carbenes via 1,5-H Shift. ChemRxiv. Available at: [Link]

-

Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. National Institutes of Health. Available at: [Link]

-

Indazoles Chemistry and Biological Activities. R Discovery. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. austinpublishinggroup.com [austinpublishinggroup.com]

- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]

- 13. researchgate.net [researchgate.net]

- 14. research.ucc.ie [research.ucc.ie]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tandfonline.com [tandfonline.com]

- 17. wuxibiology.com [wuxibiology.com]

- 18. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]

- 19. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Regioselective synthesis of 2H-indazoles using a mild, one-pot condensation-Cadogan reductive cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]

- 24. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Halogenation of Indazole Derivatives

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] The introduction of halogen atoms onto this privileged structure is a critical synthetic transformation, as halogenated indazoles serve as versatile intermediates for diversification through cross-coupling reactions and other functionalizations.[1][2][5] This technical guide provides an in-depth exploration of the primary methods for the halogenation of indazole derivatives. We will delve into the causality behind experimental choices, focusing on achieving regiochemical control for bromination, iodination, and chlorination. The discussion covers direct electrophilic halogenation, which predominantly targets the C3 position, and alternative strategies like the Sandmeyer reaction for accessing other regioisomers. Detailed, field-proven protocols, mechanistic diagrams, and comparative data tables are presented to equip researchers, scientists, and drug development professionals with a robust framework for the strategic halogenation of this vital heterocyclic system.

The Strategic Importance of Indazole Halogenation

Indazole, a bicyclic aromatic heterocycle, exists in two main tautomeric forms, the more thermodynamically stable 1H-indazole and the 2H-indazole.[3][4] Its structural motif is found in a range of pharmaceuticals, including the anti-cancer drugs Niraparib and Pazopanib.[1][2][5] The functionalization of the indazole core is therefore a subject of intense research.

Halogenation is arguably the most powerful gateway reaction for the subsequent elaboration of the indazole ring. The carbon-halogen bond is a versatile synthetic handle, enabling a multitude of transformations, most notably palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[5] This allows for the precise installation of aryl, alkyl, and amino groups, which is fundamental to structure-activity relationship (SAR) studies in drug discovery.

The primary challenge in indazole halogenation is controlling the regioselectivity . The indazole ring has several positions susceptible to electrophilic attack, primarily C3, C5, and C7. The choice of halogenating agent, solvent, temperature, and the substitution pattern on the indazole itself dictates the reaction's outcome. This guide will dissect these factors to provide a clear path to the desired halogenated product.

Core Methodology: Electrophilic Halogenation

The most direct route to halogenating the indazole core is through electrophilic aromatic substitution. The pyrazole portion of the indazole ring is electron-rich, making the C3 position the most nucleophilic and kinetically favored site for electrophilic attack.

General Mechanism of C3 Halogenation

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic halogen species (X⁺) attacks the electron-rich C3 position of the indazole ring, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. A base then removes the proton from the C3 carbon, restoring aromaticity and yielding the 3-halo-indazole product.[6]

Caption: General mechanism for electrophilic halogenation at the C3 position of indazole.

Bromination of Indazoles

Bromination is the most extensively studied halogenation reaction for indazoles due to the utility of aryl bromides in cross-coupling.

Key Reagents & Causality:

-

N-Bromosuccinimide (NBS): This is the most widely used reagent for C3-bromination. It is a solid, easier to handle than liquid bromine, and provides a low concentration of Br₂ in situ, which helps to prevent over-bromination and improve selectivity. The choice of solvent is critical; polar solvents like DMF, MeCN, or alcohols are common.

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): A newer, efficient bromine source that works under mild conditions. It has been successfully employed in ultrasound-assisted protocols, which can dramatically reduce reaction times to as little as 30 minutes.[7][8][9] The cavitation effect from ultrasound likely accelerates mass transfer and bond cleavage.[9]

-

Bromine (Br₂): While effective, elemental bromine is highly corrosive and toxic. Its use can also lead to poor regioselectivity and the formation of poly-brominated byproducts, such as mixtures of 3,5- and 3,7-dibromo-indazoles, especially when used in excess.[1][5][10]

Regiochemical Control:

-

C3-Bromination: The default outcome under neutral or mildly basic conditions with 1.0-1.3 equivalents of NBS or DBDMH.[7][11]

-

C7-Bromination: Can be achieved on NH-free indazoles that possess specific directing groups, such as a benzamide at the C4 position.[12]

-

Poly-bromination: Using excess brominating agent (>1.5 eq.) and higher temperatures can lead to di- or tri-brominated products.[11] For instance, using two equivalents of NBS can selectively yield the 5,7-dibrominated product in some cases.[12]

Data Summary: Indazole Bromination

| Reagent | Equivalents | Solvent | Conditions | Position(s) | Yield | Reference |

| NBS | 1.0 | EtOH | 50 °C, 2 h | C3 | 98% | [1] |

| NBS | 1.1 | DMF | 80 °C, 18 h | C7 | 82% | [12] |

| NBS | 2.0 | DMF | 80 °C, 18 h | C5, C7 | 88% | [12] |

| DBDMH | 1.0 | EtOH | 40 °C, 30 min (Ultrasound) | C3 | 95% | [9][13] |

| Br₂ | 1.05 | AcOH/CHCl₃ | < 25 °C, 5.5 h | C3 | Good | [11] |

Experimental Protocol: Ultrasound-Assisted C3-Bromination [7][9]

-

Setup: To a 10 mL reaction vial, add the desired indazole (0.2 mmol, 1.0 eq.), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.2 mmol, 1.0 eq.), and sodium carbonate (Na₂CO₃) (0.4 mmol, 2.0 eq.).

-

Solvent Addition: Add 2.0 mL of ethanol (EtOH).

-

Reaction: Place the vial in an ultrasonic bath (40 kHz, 50 W) and maintain the temperature at 40 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.

-

Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 3-bromo-indazole product.

Iodination of Indazoles

3-Iodoindazoles are highly valuable as they are often more reactive than their bromo counterparts in cross-coupling reactions.

Key Reagents & Causality:

-

Iodine (I₂): The most common method involves using elemental iodine in a polar solvent like DMF, often in the presence of a base. The base (e.g., KOH, K₂CO₃) is crucial; it deprotonates the indazole N-H, forming the more nucleophilic indazolide anion, which then readily attacks the iodine molecule.

-

N-Iodosuccinimide (NIS): A milder alternative to I₂, NIS can be used under basic conditions to achieve efficient C3-iodination.

Data Summary: Indazole Iodination

| Reagent | Base | Solvent | Conditions | Position | Yield | Reference |

| I₂ | KOH | DMF | RT, overnight | C3 | Good | |

| I₂ | K₂CO₃ | DMF | RT | C3 | Good | [14] |

| NIS | KOH | CH₂Cl₂ | RT | C3 | Good |

Experimental Protocol: C3-Iodination with I₂/KOH

-

Setup: In a round-bottom flask, dissolve the starting indazole (1.0 eq.) in N,N-dimethylformamide (DMF).

-

Base Addition: Add powdered potassium hydroxide (KOH) (2.0 eq.) to the solution and stir for 15-20 minutes at room temperature.

-

Iodine Addition: Add a solution of iodine (I₂) (1.1 eq.) in DMF dropwise to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate to remove excess iodine. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography to yield the 3-iodo-indazole.

Chlorination of Indazoles

Chlorination follows similar principles to bromination, with N-Chlorosuccinimide being the reagent of choice.

Key Reagents & Causality:

-

N-Chlorosuccinimide (NCS): NCS is the standard reagent for the regioselective chlorination of indazoles at the C3 position.[5] Reactions are typically run in solvents like ethanol or water, and can be performed under mild heating.[5] Metal-free conditions are common, making this an environmentally friendly approach.[1][5][15][16]

Data Summary: Indazole Chlorination

| Reagent | Equivalents | Solvent | Conditions | Position | Yield | Reference |

| NCS | 1.0 | EtOH | 50 °C, 2 h | C3 | Good-Excellent | [5] |

| NCS | 1.3 | H₂O | 95 °C, 5 h | C3 | Good-Excellent | [5] |

Experimental Protocol: C3-Chlorination with NCS [5]

-

Setup: To a reaction vial, add the 2-substituted-2H-indazole (0.3 mmol, 1.0 eq.) and N-chlorosuccinimide (NCS) (0.3 mmol, 1.0 eq.).

-

Solvent Addition: Add 3.0 mL of ethanol (EtOH).

-

Reaction: Heat the mixture to 50 °C and stir for 2 hours in the open air.

-

Monitoring: Monitor the reaction's completion via TLC.

-

Workup: After cooling, remove the solvent in vacuo.

-

Purification: Purify the resulting crude material by silica gel column chromatography to obtain the desired 3-chloro-indazole derivative.

Alternative Strategy: The Sandmeyer Reaction

Direct electrophilic halogenation is often limited to the C3, C5, and C7 positions. To install a halogen on other positions of the benzene ring (e.g., C4 or C6), an alternative strategy is required. The Sandmeyer reaction provides an elegant solution, starting from a readily available amino-indazole.[17][18]

The reaction proceeds in two main stages:

-

Diazotization: The amino group of an amino-indazole is converted into a diazonium salt using a diazotizing agent like sodium nitrite (NaNO₂) in a strong acid (e.g., HCl, HBr).[14]

-

Halide Displacement: The resulting diazonium salt is treated with a copper(I) halide (CuCl, CuBr). This initiates a radical-nucleophilic aromatic substitution, where the diazonium group is displaced by the halide, releasing nitrogen gas.[17][19][20] Notably, for iodination, a copper catalyst is not required; potassium iodide (KI) is sufficient.[18][21]

Caption: Workflow for halogenating indazoles via the Sandmeyer reaction.

This method's power lies in its ability to leverage the rich chemistry of aromatic amines, providing access to halogenation patterns that are complementary to electrophilic substitution.

Conclusion and Outlook

The halogenation of indazole derivatives is a mature yet continually evolving field. While direct C3 electrophilic halogenation with reagents like NBS, NCS, and I₂ remains the most common and efficient strategy, modern advancements offer milder and more rapid alternatives. Ultrasound-assisted protocols using DBDMH exemplify the drive towards greener and more efficient synthesis.[7][9] For accessing regioisomers that are unobtainable through direct halogenation, the Sandmeyer reaction remains an indispensable tool in the synthetic chemist's arsenal.[17][20]

A thorough understanding of the underlying mechanisms and the factors governing regioselectivity is paramount. By carefully selecting reagents, solvents, and reaction conditions, researchers can predictably synthesize a wide array of halogenated indazoles, paving the way for the discovery of next-generation therapeutics.

References

-

Zhang, C., Wei, T., Yu, Z., Ding, Y., Su, W., & Xie, Y. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(7), 4585-4590. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Publishing. [Link]

-

Anonymous. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. National Institutes of Health. [Link]

-

Anonymous. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. [Link]

-

Sun, Y., et al. (2023). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. National Institutes of Health. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. [Link]

-

Anonymous. (n.d.). The Bromination of 2H-indazoles. ResearchGate. [Link]

-

Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

-

Anonymous. (n.d.). The Halogenation of Indazoles. ResearchGate. [Link]

-

Zhang, C., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Sandmeyer reaction. Wikipedia. [Link]

-

Anonymous. (2017). Divergent Synthesis of 1H-Indazoles and 1H-Pyrazoles from Hydrazones via Iodine-Mediated Intramolecular Aryl and sp3 C−H Amination. ResearchGate. [Link]

- Anonymous. (n.d.). Methods for preparing indazole compounds.

-

Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. International Journal of ChemTech Research, 1(3), 442-445. [Link]

-

Anonymous. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. [Link]

-

Anonymous. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journals. [Link]

-

Anonymous. (2025). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. ACS Publications. [Link]

-

Gaikwad, D. D., Abed, S., & Pawar, R. P. (2009). Molecular Iodine as an efficient catalyst for the synthesis of indazole. ResearchGate. [Link]

-

Anonymous. (n.d.). Sandmeyer Reaction Mechanism. BYJU'S. [Link]

-

Anonymous. (n.d.). Electrophilic Substitution Reaction Mechanism. BYJU'S. [Link]

-

Anonymous. (2020). Sandmeyer Reaction. YouTube. [Link]

-

Anonymous. (n.d.). Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. Semantic Scholar. [Link]

-

Anonymous. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal. [Link]

-

Anonymous. (2021). Indazole synthesis discussion.. Mechanism of this reaction? Reddit. [Link]

-

Anonymous. (2022). Sandmeyer reaction. L.S.College, Muzaffarpur. [Link]

-

Anonymous. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central. [Link]

-

Anonymous. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]

-

Anonymous. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]

Sources

- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]

- 6. byjus.com [byjus.com]

- 7. researchgate.net [researchgate.net]

- 8. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 15. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 18. Sandmeyer Reaction [organic-chemistry.org]

- 19. byjus.com [byjus.com]

- 20. lscollege.ac.in [lscollege.ac.in]

- 21. m.youtube.com [m.youtube.com]

The Diverse Biological Activities of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The Indazole Scaffold - A "Privileged Structure" in Medicinal Chemistry

The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, has firmly established itself as a "privileged structure" in the landscape of medicinal chemistry.[1] This scaffold's unique electronic properties and its capacity for versatile substitution at multiple positions have enabled the generation of a vast library of derivatives with a wide spectrum of biological activities.[2][3][4] While naturally occurring indazoles are a rarity, their synthetic counterparts have demonstrated significant pharmacological potential, leading to the development of several clinically approved drugs.[2][5]

The indazole core exists in three tautomeric forms: 1H-indazole, 2H-indazole, and 3H-indazole, with the 1H-tautomer being the most thermodynamically stable.[5][6] This structural feature, coupled with the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allows indazole derivatives to effectively interact with a variety of biological targets.[7] This guide provides an in-depth exploration of the multifaceted biological significance of substituted indazoles, focusing on their mechanisms of action, structure-activity relationships, and practical applications in drug discovery, supported by detailed experimental protocols and pathway visualizations.

Anticancer Activity: A Cornerstone of Indazole Therapeutics

The most prominent therapeutic application of substituted indazoles lies in the field of oncology.[8][9][10] Several indazole-based compounds have been successfully developed as potent anticancer agents, primarily functioning as inhibitors of protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[8][10][11]

Mechanism of Action: Precision Targeting of Protein Kinases

Substituted indazoles have shown remarkable efficacy in inhibiting various families of protein kinases, including:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) Kinases: Indazole derivatives are at the forefront of anti-angiogenic therapy.[12] Pazopanib and Axitinib are clinically approved VEGFR inhibitors that feature an indazole core.[8][13][14] They function by competitively binding to the ATP-binding site of the VEGFR kinase domain, thereby blocking the signaling cascade that leads to tumor angiogenesis.[12]

-

Aurora Kinases: These are serine/threonine kinases that play a critical role in mitotic progression.[15] Dysregulation of Aurora kinases is common in many cancers. Researchers have identified novel indazole derivatives that act as potent and selective inhibitors of Aurora kinases, demonstrating the scaffold's utility in targeting cell division machinery.[13][15]

-

Fibroblast Growth Factor Receptors (FGFRs): Overactivity of FGFRs is implicated in various malignancies.[16] Fragment-led de novo design has led to the discovery of 1H-indazole-based derivatives that effectively inhibit FGFR1-3.[2]

-

Anaplastic Lymphoma Kinase (ALK): Entrectinib, a potent ALK inhibitor, is another example of a successful indazole-based anticancer drug.[13][14]

-

Other Kinase Targets: The versatility of the indazole scaffold extends to the inhibition of numerous other kinases, including c-Met, HSP90, CDK2, and Rho kinase (ROCK).[13][17][18]

Signaling Pathway Visualization: VEGFR Signaling Cascade

The following diagram illustrates the central role of VEGFR in angiogenesis and the point of intervention for indazole-based inhibitors like Pazopanib and Axitinib.

Caption: Workflow for the carrageenan-induced rat paw edema assay.

Antimicrobial Activity of Substituted Indazoles

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Substituted indazoles have surfaced as a promising class of compounds with a broad spectrum of activity against various bacterial and fungal strains. [19][20][21][22]

Spectrum of Activity and Structure-Activity Relationships

-